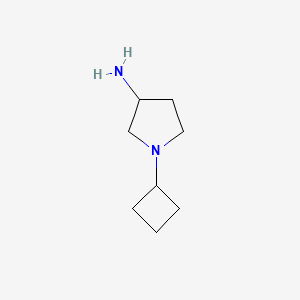

1-Cyclobutylpyrrolidin-3-amine

Description

Significance of Saturated Heterocycles in Ligand Design and Chemical Biology

Saturated heterocycles are cyclic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and are characterized by the absence of alternating double bonds within the ring. In recent years, there has been a notable shift in focus from flat, aromatic systems towards three-dimensional saturated structures in drug discovery and ligand design. ethz.chrsc.org This trend is driven by the recognition that increased three-dimensionality often leads to improved physicochemical properties, such as enhanced aqueous solubility and better target selectivity. rsc.org Saturated heterocycles, by virtue of their sp3-hybridized atoms, introduce conformational complexity and stereochemical diversity, which are crucial for precise molecular recognition by biological targets. researchgate.netnih.gov Their inherent non-planar nature allows for a more comprehensive exploration of chemical space, a key factor in the design of novel bioactive molecules. researchgate.netnih.gov

Overview of Pyrrolidine-Based Chemical Structures and Their Structural Diversity

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone in medicinal chemistry. nih.govtandfonline.comfrontiersin.org It is a prevalent scaffold found in a wide array of natural products, alkaloids, and synthetic compounds with diverse biological activities. tandfonline.comfrontiersin.org The versatility of the pyrrolidine moiety stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. researchgate.net This structural flexibility has led to the development of numerous pyrrolidine-containing drugs with applications as anticancer, antidiabetic, antiviral, and anti-inflammatory agents. tandfonline.comnih.gov The stereochemistry of the pyrrolidine ring is a particularly important feature, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to chiral protein targets. researchgate.netnih.gov

Exploration of Cyclobutane (B1203170) Derivatives as Conformational Constraints and Bioisosteric Replacements

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable building block in modern drug design. nih.govvilniustech.lt Its strained, puckered conformation provides a degree of rigidity that can be exploited to conformationally constrain flexible molecules, locking them into a bioactive conformation. researchgate.net This can lead to enhanced potency and selectivity for a given biological target. Furthermore, cyclobutane derivatives are increasingly utilized as bioisosteric replacements for other chemical groups, such as gem-dimethyl groups or larger cyclic systems. nih.govru.nl The unique geometry and electronic properties of the cyclobutane ring can also influence a molecule's metabolic stability and pharmacokinetic profile. vilniustech.ltru.nl The incorporation of this motif can help to reduce planarity and fill hydrophobic pockets in protein binding sites. nih.govru.nl

Defining the Academic Research Niche of 1-Cyclobutylpyrrolidin-3-amine within Advanced Chemical Synthesis

The compound this compound represents a specific convergence of the aforementioned structural motifs. The synthesis of such a molecule, which combines a pyrrolidine core with a cyclobutyl substituent, falls within the domain of advanced chemical synthesis. Research in this area is often focused on the development of novel synthetic methodologies to access such hybrid structures efficiently and stereoselectively. The academic interest in this compound and its derivatives lies in their potential as scaffolds for the development of new chemical probes and drug candidates. For instance, derivatives of this compound have been investigated as histamine (B1213489) H3 receptor antagonists, which have potential applications in treating cognitive and neurological disorders. The specific arrangement of the cyclobutyl group on the pyrrolidine nitrogen, coupled with the amine functionality at the 3-position, provides a unique three-dimensional structure that can be further elaborated to explore structure-activity relationships in various biological systems.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-4-5-10(6-7)8-2-1-3-8/h7-8H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUJLUQYQRTKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclobutylpyrrolidin 3 Amine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for 1-Cyclobutylpyrrolidin-3-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are typically made at the carbon-nitrogen bonds.

Identification of Key Synthetic Precursors

The most logical retrosynthetic disconnection of this compound involves breaking the N-cyclobutyl bond and the C-amino bond. This leads to two primary synthetic strategies:

Strategy A: Reductive Amination. This approach disconnects the N-cyclobutyl bond, identifying pyrrolidin-3-amine and cyclobutanone (B123998) as key precursors. The forward reaction would involve the formation of an imine or enamine intermediate from these precursors, followed by reduction.

Strategy B: Nucleophilic Substitution. This strategy also disconnects the N-cyclobutyl bond, suggesting pyrrolidin-3-amine and a cyclobutyl halide (e.g., cyclobutyl bromide) as precursors. The synthesis would proceed via an N-alkylation reaction.

Strategy C: Pyrrolidine (B122466) Ring Formation. A more complex disconnection involves breaking two C-N bonds of the pyrrolidine ring. This could conceptually lead to precursors like a 1,4-dihalobutane derivative and cyclobutylamine.

For practical synthesis, Strategy A and B are generally more common and efficient. A key precursor in many of these routes is a protected form of 3-aminopyrrolidine (B1265635), such as tert-butyl 3-aminopyrrolidine-1-carboxylate , which allows for selective functionalization.

Challenges in Amine Introduction and Pyrrolidine Ring Formation

The synthesis of substituted pyrrolidines like this compound presents several challenges:

Control of N-Alkylation: In nucleophilic substitution approaches (Strategy B), there is a risk of over-alkylation, where the secondary amine of the pyrrolidine ring reacts with multiple cyclobutyl groups. The use of protecting groups is often necessary to prevent this.

Pyrrolidine Ring Synthesis: While many substituted pyrrolidines are commercially available, their de novo synthesis can be challenging. Methods often involve multi-step sequences and require careful control of reaction conditions to achieve good yields and purity.

Introduction of the 3-Amino Group: The position and stereochemistry of the amino group on the pyrrolidine ring are crucial. Introducing this group often requires the use of specific precursors, such as protected 3-hydroxypyrrolidine, which is then converted to the amine via mesylation, azidation, and reduction.

Stereocontrol: For the synthesis of specific stereoisomers, chiral starting materials or asymmetric catalytic methods are required, adding complexity to the synthesis.

Direct Amination and Reductive Amination Approaches

Direct amination and reductive amination are powerful methods for the formation of C-N bonds and are well-suited for the synthesis of this compound.

Synthesis from Pyrrolidinone and Related Precursors

One common approach to synthesizing substituted pyrrolidines is to start from a pyrrolidinone precursor. For instance, a protected 3-aminopyrrolidinone could be N-cyclobutylated, followed by reduction of the carbonyl group to yield the desired pyrrolidine ring.

A more direct and widely used method is reductive amination. This typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. mdpi.comnih.gov

Reductive Amination of Cyclobutanone with a Protected 3-Aminopyrrolidine:

A highly effective strategy for the synthesis of this compound is the reductive amination of cyclobutanone with a protected form of 3-aminopyrrolidine, such as tert-butyl 3-aminopyrrolidine-1-carboxylate. This method proceeds in two main steps:

Imine/Enamine Formation: The amine nitrogen of the protected 3-aminopyrrolidine acts as a nucleophile, attacking the carbonyl carbon of cyclobutanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or enamine.

Reduction: The imine/enamine intermediate is then reduced in situ to the corresponding amine.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). harvard.edu Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing the iminium ion over the starting ketone. harvard.edu

The use of a Boc-protecting group on the pyrrolidine nitrogen is advantageous as it prevents side reactions and can be easily removed under acidic conditions to yield the final product.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Conditions | Product |

| tert-Butyl 3-aminopyrrolidine-1-carboxylate | Cyclobutanone | Sodium triacetoxyborohydride | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room temperature, 2-24 hours | tert-Butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate |

This is an interactive data table. The data is based on general knowledge of reductive amination reactions.

Coupling Reactions Involving Cyclobutyl Synthons

An alternative to reductive amination is the direct N-alkylation of 3-aminopyrrolidine or its protected derivatives with a suitable cyclobutyl electrophile (a cyclobutyl synthon).

N-Alkylation with Cyclobutyl Halides or Tosylates:

In this approach, the nitrogen atom of a protected 3-aminopyrrolidine acts as a nucleophile and displaces a leaving group from a cyclobutyl derivative. Common cyclobutyl synthons include cyclobutyl bromide, cyclobutyl iodide, or cyclobutyl tosylate.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the acid generated during the reaction.

| Amine | Cyclobutyl Synthon | Base | Solvent | Typical Conditions | Product |

| tert-Butyl 3-aminopyrrolidine-1-carboxylate | Cyclobutyl bromide | Triethylamine | Acetonitrile (B52724) or DMF | 50-80 °C, 12-48 hours | tert-Butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate |

This is an interactive data table. The data is based on general knowledge of N-alkylation reactions.

Protecting Group Strategies and Their Influence on Synthetic Yield and Selectivity

For the 3-amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is particularly useful as it is stable under a wide range of reaction conditions but can be easily removed with acid. The Cbz group is also widely used and is typically removed by catalytic hydrogenation. The choice between these protecting groups will depend on the specific reaction conditions of the subsequent steps. For instance, if a reduction step using catalytic hydrogenation is planned for another part of the molecule, the Cbz group would not be a suitable choice for the amine protection.

The pyrrolidine nitrogen may also require protection, especially if the 3-amino group is to be introduced after the formation of the pyrrolidine ring. A benzyl (B1604629) (Bn) group is a common choice for protecting the pyrrolidine nitrogen, as it is stable to many reagents and can be removed by hydrogenolysis.

The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—is crucial for the selective manipulation of the amino groups in more complex syntheses involving this compound.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | Stable to base, hydrogenation |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base |

| Benzyl | Bn | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base |

Process Chemistry Considerations for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key process chemistry considerations include:

Starting Material Availability and Cost: The commercial availability and cost of starting materials such as 3-aminopyrrolidine derivatives and cyclobutanone are critical for the economic viability of the process.

Reaction Conditions: The use of hazardous reagents, extreme temperatures, or high pressures should be avoided if possible. For example, while lithium aluminum hydride is a powerful reducing agent, its pyrophoric nature makes it less suitable for large-scale operations compared to alternatives like sodium borohydride (B1222165) or catalytic hydrogenation.

Purification Methods: Chromatographic purification is often not feasible on a large scale. Therefore, developing a synthesis that yields a product that can be purified by crystallization or distillation is highly desirable. The formation of a crystalline salt of this compound, for instance, can facilitate its isolation and purification.

Waste Management: The environmental impact of the synthesis is an important consideration. The choice of solvents and reagents should aim to minimize the generation of hazardous waste. Atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, are preferred.

Safety: A thorough safety assessment of all reaction steps is necessary to identify and mitigate any potential hazards, such as exothermic reactions or the formation of toxic byproducts.

A potential scalable route to this compound could involve the reductive amination of a commercially available, protected 3-aminopyrrolidine with cyclobutanone using a cost-effective and safe reducing agent like catalytic hydrogenation. The final deprotection step would then yield the desired product.

| Consideration | Key Factors for Scalable Synthesis |

| Cost | Price and availability of starting materials and reagents. |

| Safety | Avoidance of hazardous reagents and extreme conditions. |

| Efficiency | High yields, minimal side products, and ease of purification. |

| Sustainability | Use of green solvents and atom-economical reactions. |

Theoretical and Computational Investigations of 1 Cyclobutylpyrrolidin 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 1-Cyclobutylpyrrolidin-3-amine, these methods can provide valuable insights into its molecular structure and electronic distribution.

Density Functional Theory (DFT) Studies of Ground State Geometries

Hypothetical optimized geometric parameters for the most stable conformer of this compound, calculated at the B3LYP/6-31G(d) level of theory, are presented in the table below.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-N (pyrrolidine ring) Bond Length | ~1.47 Å |

| C-C (pyrrolidine ring) Bond Length | ~1.54 Å |

| N-C (cyclobutyl) Bond Length | ~1.48 Å |

| C-N (amine) Bond Length | ~1.46 Å |

| C-N-C (pyrrolidine ring) Bond Angle | ~109.5° |

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) analysis provides insights into the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the pyrrolidine (B122466) ring and the amine group, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed over the carbon and hydrogen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Computational studies on similar aliphatic amines indicate a significant HOMO-LUMO gap, suggesting good stability. mdpi.com

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 8.0 eV |

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine and cyclobutyl rings, along with the rotational freedom of the amine substituent, gives rise to a complex conformational landscape for this compound.

Rotational Barriers of Cyclobutyl and Amine Substituents

The rotation of the cyclobutyl group around the N-C bond and the amine group around the C-N bond are also important conformational degrees of freedom. The energy barriers for these rotations are influenced by steric hindrance and electronic effects. Computational methods can be used to calculate these rotational barriers, providing insight into the flexibility of the molecule. For the cyclobutyl group, a significant rotational barrier is expected due to steric interactions with the pyrrolidine ring. The rotation of the amine group is generally expected to have a lower energy barrier.

Identification and Characterization of Stable Conformers

By exploring the potential energy surface through computational scanning of the key dihedral angles associated with ring puckering and substituent rotations, the stable conformers of this compound can be identified. These conformers correspond to local minima on the potential energy surface. For each stable conformer, its relative energy, geometric parameters, and spectroscopic properties can be calculated. It is likely that multiple stable conformers exist with small energy differences, and the molecule exists as an equilibrium mixture of these conformers at room temperature.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Pyrrolidine Pucker | Cyclobutyl Orientation | Amine Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Envelope (C4-endo) | Equatorial | Gauche | 0.00 |

| 2 | Twist (C3-exo, C4-endo) | Equatorial | Anti | 0.75 |

| 3 | Envelope (C3-exo) | Axial | Gauche | 1.50 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the conformational landscape of molecules by simulating their motion over time. electronicsandbooks.comnih.govfu-berlin.de For this compound, MD simulations can reveal the dynamic interplay between the rigid cyclobutyl group and the more flexible pyrrolidine ring.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. electronicsandbooks.com These simulations would likely show that the cyclobutyl group can exist in different orientations relative to the pyrrolidine ring, and the amine group can be in either an axial or equatorial position. The results of such simulations are crucial for understanding how this molecule might interact with biological targets or other molecules in a condensed phase.

Illustrative Data Table for Conformational Analysis:

While specific experimental data for this compound is not available in the cited literature, a typical output from an MD simulation analysis could be summarized as follows. This table illustrates the kind of data that would be generated, showing the relative populations of different conformational families.

| Conformational Cluster | Pyrrolidine Ring Pucker | Cyclobutyl Group Orientation | Amine Group Position | Relative Population (%) |

| 1 | Envelope (C2-endo) | Equatorial-like | Axial | 45 |

| 2 | Twisted (T3) | Equatorial-like | Equatorial | 30 |

| 3 | Envelope (C3-exo) | Axial-like | Equatorial | 15 |

| 4 | Other | Various | Various | 10 |

Note: The data in this table is hypothetical and serves to illustrate the output of a molecular dynamics study.

Prediction of Protonation States and Theoretical pKa Values

The basicity of the amine group in this compound is a key determinant of its chemical and biological activity. The pKa value, which quantifies the acidity of its conjugate acid, can be predicted using various computational methods. These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often water. mdpi.comacs.org

Several theoretical approaches can be employed for pKa prediction, including those based on density functional theory (DFT) combined with a continuum solvent model, such as the Polarizable Continuum Model (PCM). mdpi.comacs.org More advanced methods may also incorporate explicit solvent molecules to better model the solvation effects. acs.org For aliphatic amines, these computational methods can achieve a good correlation with experimental values, often with a mean absolute error of less than one pKa unit. acs.orgacs.org

The pKa of this compound is expected to be influenced by the electron-donating nature of the alkyl groups (the cyclobutyl and the pyrrolidine ring carbons), which generally increases the basicity of the amine. The specific three-dimensional structure and the solvation of the protonated and neutral forms will also play a significant role. Computational studies can provide a reliable estimate of this important property in the absence of experimental data.

Illustrative Data Table for Theoretical pKa Prediction:

The following table demonstrates the kind of results that would be obtained from different computational methods for predicting the pKa of this compound.

| Computational Method | Basis Set | Solvent Model | Predicted pKa |

| DFT (B3LYP) | 6-31G(d) | PCM (Water) | 9.8 ± 0.5 |

| MP2 | 6-311++G(d,p) | PCM (Water) | 10.1 ± 0.4 |

| DFTB Metadynamics | N/A | Explicit Water | 10.3 ± 0.3 |

Note: The predicted pKa values in this table are illustrative and based on typical accuracies of these methods for similar amines.

Computational Approaches to Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)

The non-covalent interactions of this compound are fundamental to its behavior in solution and its potential binding to other molecules. These interactions can be studied using a variety of computational techniques.

Hydrogen Bonding: The primary amine group of this compound can act as both a hydrogen bond donor (with the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). Computational methods such as DFT can be used to optimize the geometry of hydrogen-bonded dimers or complexes and calculate the strength of these interactions. nih.gov In some cases, intramolecular hydrogen bonding might be possible, depending on the conformation of the molecule, although this is less likely in this specific structure.

Van der Waals Interactions: The cyclobutyl and pyrrolidine rings provide a nonpolar surface area that can engage in van der Waals interactions. nih.gov These interactions, which include London dispersion forces, are crucial for the molecule's packing in the solid state and its interactions with hydrophobic pockets in biological macromolecules. stanford.edu Computational methods, particularly those that include corrections for dispersion effects (e.g., DFT-D), are essential for accurately modeling these weak but cumulative interactions. stanford.edu The analysis of Hirshfeld surfaces can also provide a qualitative and quantitative picture of the intermolecular contacts in a crystal lattice. nih.gov

Illustrative Data Table for Interaction Energies:

This table provides a hypothetical summary of the calculated interaction energies for this compound with a water molecule, showcasing different types of non-covalent interactions.

| Interaction Type | Interacting Atoms | Method | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond (Donor) | N-H···OH2 | DFT-D3 | -5.2 |

| Hydrogen Bond (Acceptor) | N···H-OH | DFT-D3 | -4.8 |

| Van der Waals | Cyclobutyl C-H···OH2 | SAPT | -1.5 |

Note: The interaction energies presented in this table are hypothetical examples to illustrate the output of quantum chemical calculations.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclobutylpyrrolidin 3 Amine Analogues

Rational Design Principles for Analogues and Derivatives of 1-Cyclobutylpyrrolidin-3-amine

The rational design of analogues of this compound focuses on systematically modifying its three key components: the N-cyclobutyl group, the pyrrolidine (B122466) core, and the 3-amino functionality. Each modification is intended to probe specific interactions with a biological target and to modulate the molecule's physicochemical properties. nih.gov

Bioisosteric Replacements for the Cyclobutyl Moiety

The N-cyclobutyl group plays a significant role in defining the steric bulk, lipophilicity, and metabolic stability of the parent molecule. As a small, puckered aliphatic ring, it can fit into specific hydrophobic pockets of a target protein. nih.govru.nl Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune these properties while maintaining or improving biological activity. rsc.org

Potential bioisosteres for the cyclobutyl ring can be selected to alter properties such as polarity, size, and metabolic stability. For instance, replacing the cyclobutane (B1203170) with an oxetane (B1205548) ring can introduce a polar oxygen atom, potentially improving solubility and metabolic stability while acting as a hydrogen bond acceptor. thieme-connect.com Other small cycloalkanes like cyclopentyl or cyclopropyl (B3062369) groups can modulate the steric profile and conformational rigidity. A gem-dimethyl group can also serve as a non-polar isostere. These modifications allow for a systematic exploration of the size and nature of the substituent required at the pyrrolidine nitrogen for optimal activity. nih.govrsc.org

| Bioisosteric Replacement | Key Property Change | Potential Advantage |

| Cyclopentyl | Increased lipophilicity and size | Fills a larger hydrophobic pocket |

| Cyclopropyl | Increased strain, altered electronics | Unique conformational constraints |

| Oxetane | Increased polarity, H-bond acceptor | Improved solubility, metabolic stability |

| Azetidine | Increased polarity, H-bond acceptor/donor | Modulated pKa, potential for new interactions |

| gem-Dimethyl | Acyclic, flexible, non-polar | Alternative non-polar scaffold |

| Bicyclo[1.1.1]pentane | Rigid, linear, increased Fsp³ | Acts as a phenyl ring isostere, improves 3D character |

Modifications at the Pyrrolidine Ring System

The pyrrolidine ring is a privileged scaffold in drug discovery due to its non-planar structure, which allows for the presentation of substituents in well-defined three-dimensional vectors. nih.govresearchgate.net Modifications to this core can significantly impact binding affinity and selectivity by altering the spatial orientation of the key functional groups.

Substituents can be introduced at various positions of the pyrrolidine ring. For example, adding alkyl or fluoro groups at the C2, C4, or C5 positions can influence the ring's conformation (puckering), basicity, and metabolic stability. nih.govbeilstein-journals.orgbeilstein-journals.org Fluorination, in particular, can alter local electronic properties and block sites of metabolism without significantly increasing steric bulk. beilstein-journals.orgbeilstein-journals.org The introduction of substituents also creates new stereocenters, allowing for a detailed exploration of stereochemical effects on activity. nih.govresearchgate.net

Derivatization of the Amine Functionality

The primary amine at the C3 position is a critical functional group, often involved in key hydrogen bonding or ionic interactions with the biological target. It also serves as a synthetic handle for a wide range of derivatizations to probe the structure-activity relationship. nih.govnih.gov

Common derivatization strategies include:

Acylation: Converting the amine to an amide (R-NH-C(=O)-R') can introduce a variety of substituents (R') to explore specific binding pockets. This modification removes the basicity of the nitrogen and introduces a hydrogen bond donor (N-H) and acceptor (C=O).

Sulfonylation: Formation of a sulfonamide (R-NH-SO₂-R') provides a tetrahedral geometry and a strong hydrogen bond acceptor group, which can mimic a phosphate (B84403) or carboxylate group.

Alkylation/Reductive Amination: Introducing alkyl groups to form secondary or tertiary amines modulates the basicity (pKa) and steric bulk around the nitrogen atom.

Urea/Thiourea Formation: Reacting the amine with isocyanates or isothiocyanates yields ureas or thioureas, which are rich in hydrogen bonding capacity and can introduce diverse substituents.

Synthetic Routes to Key this compound Analogues

The synthesis of analogues of this compound can be approached through several strategic routes, often leveraging either the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold. nih.govmdpi.com

One common strategy involves the use of chiral pool starting materials, such as L- or D-proline and 4-hydroxyproline, which provide an enantiomerically pure pyrrolidine core. mdpi.com For instance, (S)- or (R)-3-aminopyrrolidine can be N-alkylated with cyclobutanone (B123998) via reductive amination to install the cyclobutyl moiety. Subsequent derivatization of the 3-amino group can then be performed.

Alternatively, cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides with alkenes, offer a powerful method for constructing highly substituted pyrrolidine rings with excellent stereocontrol. organic-chemistry.orgacs.orgmappingignorance.org This approach allows for the introduction of diversity at multiple positions of the ring system during the core ring-forming step.

Another key synthetic approach is the cyclization of acyclic precursors. This can involve intramolecular nucleophilic substitution reactions of appropriately functionalized butane (B89635) derivatives. For example, a 1,4-difunctionalized butane bearing amine or protected amine functionalities can undergo intramolecular cyclization to form the pyrrolidine ring. googleapis.commdpi.com

The table below summarizes some general synthetic approaches.

| Synthetic Strategy | Description | Key Features |

| Functionalization of Chiral Pool | Starting from commercially available chiral pyrrolidines (e.g., from proline). N-alkylation followed by modification of the C3-amine. mdpi.com | High enantiopurity, straightforward functionalization. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring. organic-chemistry.orgacs.org | High stereocontrol, ability to create multiple stereocenters in one step. |

| Intramolecular Cyclization | Cyclization of an acyclic precursor containing appropriately placed nucleophilic and electrophilic centers. googleapis.com | Versatile for creating diverse substitution patterns. |

| Reductive Amination | Reaction of a 3-aminopyrrolidine (B1265635) derivative with cyclobutanone in the presence of a reducing agent. | Direct method for introducing the N-cyclobutyl group. |

Exploration of Stereochemical Influence on Molecular Recognition

The non-planar, puckered nature of the pyrrolidine ring and the potential for multiple stereocenters make stereochemistry a critical factor in the molecular recognition of this compound analogues by biological targets. nih.govresearchgate.net The compound has a stereocenter at the C3 position, and further modifications can introduce additional chiral centers on the pyrrolidine ring or the cyclobutyl moiety.

Different stereoisomers (enantiomers and diastereomers) will orient their substituents in distinct three-dimensional arrangements. researchgate.netbiomedgrid.com This can lead to significant differences in binding affinity and biological activity, as one isomer may achieve a more complementary fit within the active site of a protein than the other. For example, the (R)- and (S)-enantiomers at the C3 position will project the amino group and its derivatives into different regions of space, which can result in one being highly active while the other is inactive or exhibits a different pharmacological profile. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For the this compound series, a 3D-QSAR model could be developed to guide the design of new, more potent analogues. nih.govmdpi.com

The process involves several key steps:

Data Set Preparation: A series of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. This set is typically divided into a training set for model generation and a test set for validation.

Molecular Descriptors Calculation: For each molecule, a variety of numerical descriptors are calculated to represent its physicochemical properties. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., logP), and topological parameters.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors (independent variables) with biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set of compounds and statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). nih.gov

For the this compound series, relevant descriptors might include:

| Descriptor Class | Example Descriptors | Relevance to Structure |

| Steric | Molar Refractivity (MR), van der Waals Volume | Size and shape of substituents on the cyclobutyl and pyrrolidine rings. |

| Electronic | Dipole Moment, Partial Atomic Charges | Polarity and hydrogen bonding potential of the amine and its derivatives. |

| Hydrophobic | LogP, Hydrophobic Fields (CoMFA) | Lipophilicity of the overall molecule, particularly the N-cyclobutyl group. |

| Topological | Connectivity Indices, Shape Indices | Overall molecular shape and branching. |

| 3D Fields (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic Fields | 3D spatial distribution of physicochemical properties around the aligned molecules. |

The resulting QSAR model can generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease biological activity. These maps provide intuitive guidance for medicinal chemists to design the next generation of analogues with improved potency and desired properties. mdpi.comnih.gov

Fragment-Based Approaches in the Design of Novel this compound Derivatives

Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits are then grown, linked, or merged to generate more potent, lead-like molecules. While the application of FBDD to the this compound scaffold is a niche and evolving area of research, the principles of this approach provide a clear roadmap for the design of its novel derivatives.

The core concept involves utilizing the this compound structure as either a foundational fragment itself or as a scaffold to be decorated with fragments identified through screening campaigns. The inherent three-dimensionality of the cyclobutane and pyrrolidine rings is a key advantage, as it allows for the exploration of protein binding pockets with greater spatial complexity compared to flatter, more aromatic systems.

Table 4.5.1: Theoretical Fragment Library Based on the this compound Scaffold

| Fragment ID | R1-Substituent (on Pyrrolidine Nitrogen) | R2-Substituent (on Amine) | Key Physicochemical Properties (Calculated) | Potential Interactions |

| FBCP-001 | H | H | cLogP: 1.2, TPSA: 38.3 Ų, MW: 140.24 | H-bond donor/acceptor |

| FBCP-002 | Methyl | H | cLogP: 1.6, TPSA: 35.1 Ų, MW: 154.27 | H-bond donor/acceptor, Hydrophobic |

| FBCP-003 | H | Acetyl | cLogP: 0.9, TPSA: 58.5 Ų, MW: 182.27 | H-bond donor/acceptor, Carbonyl acceptor |

| FBCP-004 | Cyclopropyl | H | cLogP: 2.1, TPSA: 35.1 Ų, MW: 180.30 | H-bond donor/acceptor, Increased sp³ character |

| FBCP-005 | H | Phenyl | cLogP: 2.8, TPSA: 38.3 Ų, MW: 216.32 | H-bond donor/acceptor, π-stacking |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of fragment-based design on the specified scaffold. No experimental data for a fragment library based on this compound was found in the public domain.

Detailed research findings on the application of fragment-based approaches specifically to this compound are not yet widely available in published literature. However, the general workflow for such a research program can be outlined. The initial step would involve the screening of a diverse fragment library against a specific protein target. Fragments that demonstrate binding could then be computationally docked into the protein's binding site alongside the this compound scaffold.

Subsequently, synthetic chemists would endeavor to link the identified fragments to the scaffold at synthetically accessible positions, such as the pyrrolidine nitrogen or the exocyclic amine. This "fragment linking" or "fragment growing" strategy aims to combine the favorable binding interactions of both the initial fragment and the core scaffold to produce a more potent and selective inhibitor.

For instance, if a fragment containing a carboxylic acid is identified as a binder, it could be linked to the 3-amino group of the 1-cyclobutylpyrrolidine core via an amide bond. The resulting derivative would then be synthesized and tested for its biological activity. Structure-activity relationship (SAR) studies would follow, exploring different linkers and the orientation of the linked fragment to optimize the interaction with the target protein.

The three-dimensional nature of the this compound scaffold is of particular importance in this context. The cis/trans isomerism of the pyrrolidine ring and the puckered conformation of the cyclobutane ring can be exploited to orient linked fragments in distinct vectors, allowing for a fine-tuned exploration of the target's binding site topography.

Molecular Interaction Studies and Target Engagement Profiling of 1 Cyclobutylpyrrolidin 3 Amine

Ligand-Target Binding Assays (In Vitro Characterization)

In the study of novel chemical entities such as 1-Cyclobutylpyrrolidin-3-amine, a comprehensive understanding of their interaction with biological targets is paramount. Ligand-target binding assays are a cornerstone of in vitro characterization, providing critical data on the affinity and kinetics of these interactions. These assays are instrumental in the early stages of drug discovery and development for validating the engagement of a compound with its intended target.

Radioligand Binding Displacement Studies

Radioligand binding displacement assays are a widely utilized method to determine the binding affinity of an unlabeled compound, such as this compound, for a specific receptor or target protein. This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the target of interest. The assay measures the ability of the unlabeled test compound to compete with and displace the radiolabeled ligand from the target.

The experimental setup typically involves incubating the target protein, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the target is quantified. The resulting data are plotted as a dose-response curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The binding affinity (Ki) of the test compound can then be calculated from the IC50 value.

Table 1: Hypothetical Radioligand Binding Displacement Data for this compound

| Concentration of this compound (nM) | % Inhibition of Radioligand Binding |

|---|---|

| 0.1 | 5 |

| 1 | 15 |

| 10 | 48 |

| 100 | 85 |

This table presents a hypothetical data set to illustrate the type of information obtained from a radioligand binding displacement study.

Fluorescence Polarization Assays for Binding Affinity

Fluorescence Polarization (FP) is a versatile, homogeneous assay technique used to measure molecular interactions in solution. nih.gov This method is based on the principle that when a fluorescently labeled molecule (tracer) is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule. Smaller molecules, like a free tracer, rotate rapidly, leading to a significant depolarization of the emitted light. nih.gov When the tracer binds to a larger molecule, such as a target protein, its rotation slows down, resulting in a higher polarization value.

In the context of this compound, an FP competition assay could be designed where a fluorescently labeled ligand that binds to the target of interest is used. The assay would measure the ability of this compound to displace this fluorescent tracer. An increase in the concentration of this compound would lead to a decrease in the fluorescence polarization signal, as more of the fluorescent tracer is displaced and tumbles freely in solution. From this data, the binding affinity (Kd or IC50) of this compound for the target can be determined.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions. nih.gov It provides detailed information not only on the binding affinity but also on the kinetics (association and dissociation rates) and thermodynamics of the interaction. In a typical SPR experiment, one of the interacting molecules (the ligand, e.g., the target protein) is immobilized on a sensor chip surface, while the other molecule (the analyte, e.g., this compound) flows over the surface. nih.gov

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal is recorded over time in a sensorgram, which shows the association phase during analyte injection and the dissociation phase during buffer flow. By fitting these curves to kinetic models, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (Kd), a measure of binding affinity, is then calculated as the ratio of kd to ka.

Table 2: Hypothetical SPR Kinetic Data for the Interaction of this compound with a Target Protein

| Analyte | ka (1/Ms) | kd (1/s) | Kd (M) |

|---|

This table presents a hypothetical data set to illustrate the kinetic parameters that can be obtained from an SPR experiment.

Enzyme Inhibition Kinetics and Mechanistic Elucidation (In Vitro)

Should the biological target of this compound be an enzyme, a detailed investigation into its enzyme inhibition kinetics and mechanism of action would be crucial. These studies provide insights into how the compound affects the enzyme's catalytic activity and can guide further optimization of its structure.

Determination of Inhibition Type (e.g., Competitive, Non-Competitive)

To determine the type of enzyme inhibition, a series of kinetic experiments are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk (double reciprocal) plot or the Michaelis-Menten plot.

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, thereby competing with the substrate. In this case, the apparent Michaelis constant (Km) increases with increasing inhibitor concentration, while the maximum velocity (Vmax) remains unchanged.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation and reduces its catalytic efficiency. For a non-competitive inhibitor, Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. In this scenario, both Vmax and Km decrease with increasing inhibitor concentration.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This results in changes to both Vmax and Km.

Mapping of Active Site Interactions

Understanding the specific molecular interactions between an inhibitor and the enzyme's active site is fundamental for structure-based drug design. Techniques such as X-ray crystallography and computational molecular docking are employed to elucidate these interactions.

X-ray crystallography of the enzyme co-crystallized with this compound can provide a high-resolution, three-dimensional structure of the complex. This allows for the direct visualization of the binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the inhibitor and the amino acid residues of the active site.

Molecular docking simulations can be used to predict the preferred binding orientation of this compound within the enzyme's active site. These computational models can help to rationalize the observed structure-activity relationships and guide the design of new analogs with improved potency and selectivity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Receptor Occupancy and Functional Assays in Cell-Free or Non-Human Cell Line Systems

Reporter Gene Assays for Receptor Activation

No publicly available data from reporter gene assays to assess the activation or inhibition of specific receptors by this compound were found.

Calcium Flux and Second Messenger Pathway Analysis

There are no published studies detailing the effect of this compound on intracellular calcium levels or other second messenger pathways.

Structural Biology of Ligand-Target Complexes

X-ray Crystallography of Co-Crystals

A search of crystallographic databases yielded no structures of this compound co-crystallized with a protein target.

Cryo-Electron Microscopy (Cryo-EM) Studies of Macromolecular Assemblies

No cryo-EM studies involving this compound have been made public.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

There are no available NMR spectroscopy studies detailing the interaction between this compound and any biological macromolecule.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Mass Spectrometry for Biotransformation Product Identification (In Vitro)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for identifying the products of in vitro biotransformation of 1-Cyclobutylpyrrolidin-3-amine. In vitro studies using liver microsomes or S9 fractions can simulate metabolic processes, leading to the formation of various metabolites. The high mass accuracy of HRMS allows for the determination of elemental compositions for parent ions and their fragments, which is critical for elucidating metabolite structures.

Common metabolic transformations for a compound like this compound, which contains both secondary and tertiary amine functionalities within its pyrrolidine (B122466) ring and a primary amine group, include oxidation, hydroxylation, and N-dealkylation. For instance, a primary metabolic pathway could involve the hydroxylation of the cyclobutyl or pyrrolidine ring. The resulting metabolite would exhibit a mass increase of 15.9949 Da (the mass of an oxygen atom) compared to the parent compound.

Another potential biotransformation is the oxidative deamination of the primary amine, which would initially form an aldehyde intermediate. This could be followed by further oxidation to a carboxylic acid. A more complex transformation, observed in other aminopyrrolidine structures, involves CYP3A4-catalyzed hydroxylation and subsequent opening of the pyrrolidine ring, leading to an aldehyde intermediate that can undergo further reactions. acs.org

The identification process involves comparing the full scan mass spectra of samples from incubation assays with control samples. Putative metabolite peaks are then subjected to tandem mass spectrometry (MS/MS). The fragmentation patterns of these metabolites are compared with the fragmentation of the parent compound to pinpoint the site of modification. For example, a modification on the cyclobutyl ring would result in a mass shift in fragment ions containing that moiety, while the pyrrolidine-related fragments would remain unchanged.

Table 1: Potential In Vitro Biotransformation Products of this compound and Their Expected Mass Shifts

| Putative Metabolic Reaction | Modification | Change in Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Parent Compound | - | - | 141.1386 |

| Hydroxylation | + O | + 15.9949 | 157.1335 |

| N-Oxidation | + O | + 15.9949 | 157.1335 |

| Dehydrogenation | - 2H | - 2.0156 | 139.1230 |

| N-Dealkylation (Cyclobutyl) | - C₄H₇ | - 55.0548 | 86.0838 |

| Oxidative Deamination | - NH₃ + O | + 0.9793 | 142.1179 |

Note: The predicted [M+H]⁺ for the parent compound is based on its molecular formula C₈H₁₆N₂. teledyneisco.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, advanced 2D techniques are necessary to assemble the complete molecular structure and understand its conformational dynamics.

A suite of 2D-NMR experiments is required for the complete assignment of all proton and carbon signals and to establish connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). acs.org For this compound, COSY spectra would reveal correlations between the methine proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4 of the pyrrolidine ring. It would also show the coupling network within the cyclobutyl ring, connecting the methine proton to its neighboring methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). nih.gov It is invaluable for assigning carbon resonances. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak, definitively linking the proton chemical shift to its corresponding carbon chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). acs.org This is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the protons on the cyclobutyl ring to the nitrogen atom's adjacent carbons (C2 and C5) in the pyrrolidine ring, confirming the N-substitution. It would also connect the amine protons (or the C3 proton) to neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. nih.gov NOESY is essential for determining the three-dimensional conformation and stereochemistry. For example, NOE cross-peaks between specific protons on the cyclobutyl ring and protons on the pyrrolidine ring can define their relative orientation and preferred conformation in solution.

Table 2: Hypothetical Application of 2D-NMR for Structural Elucidation of this compound

| 2D-NMR Technique | Information Gained | Example Correlation |

|---|---|---|

| COSY | ¹H-¹H scalar coupling (2-3 bonds) | Correlation between H3 and protons at C2/C4. |

| HSQC | ¹H-¹³C direct correlation (1 bond) | Cross-peak linking the C3 proton to the C3 carbon. |

| HMBC | ¹H-¹³C long-range correlation (2-3 bonds) | Correlation from cyclobutyl protons to C2 and C5 of the pyrrolidine ring. |

| NOESY | ¹H-¹H spatial proximity | Cross-peak between a proton on the cyclobutyl ring and a proton on the C5 of the pyrrolidine ring, indicating a folded conformation. |

Solid-State NMR (ssNMR) spectroscopy provides detailed information about the structure, packing, and dynamics of molecules in the solid state. This is particularly useful for characterizing different crystalline forms, or polymorphs, of this compound. Polymorphs can have different physical properties, and ssNMR is a non-destructive method to distinguish them.

In ssNMR, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state. The ¹³C chemical shifts in an ssNMR spectrum are highly sensitive to the local molecular environment, including conformation and intermolecular interactions like hydrogen bonding. Consequently, different polymorphs of this compound, which would have distinct crystal lattice packing and intermolecular hydrogen bonding networks, would yield different ¹³C ssNMR spectra. This allows for the identification and quantification of different polymorphic forms in a bulk sample.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity and Absolute Configuration

The C3 position of the pyrrolidine ring in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-1-Cyclobutylpyrrolidin-3-amine. Chiroptical spectroscopy techniques are essential for analyzing chiral molecules. sigmaaldrich.com

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). A pure sample of (R)-1-Cyclobutylpyrrolidin-3-amine will have a distinct CD spectrum, while the pure (S)-enantiomer will show the exact inverse spectrum. A racemic mixture (50:50) will be CD-silent. The magnitude of the CD signal is directly proportional to the enantiomeric excess (e.e.), making it a valuable tool for determining the stereochemical purity of a sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD curves for enantiomers are mirror images.

Determining the absolute configuration (i.e., definitively assigning the R or S label to a specific enantiomer) can be achieved by comparing the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-isomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. yakhak.org

Vibrational Spectroscopy (Infrared, Raman) for Structural Elucidation and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

For this compound, the IR spectrum would show characteristic bands for the primary amine (-NH₂) and the aliphatic C-H and C-N bonds. researchgate.net

N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. helsinki.fi The position and broadness of these bands are sensitive to hydrogen bonding. In the condensed phase, where molecules of this compound can form intermolecular hydrogen bonds (N-H···N), these bands would be broader and shifted to lower frequencies compared to the gas phase or a dilute solution in a non-polar solvent. thermofisher.com

N-H Bending: A characteristic scissoring vibration for primary amines appears in the 1650-1580 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration for the C-N bonds of the aliphatic amine is expected in the 1250–1020 cm⁻¹ range. researchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclobutyl and pyrrolidine rings will be observed in the 3000-2850 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and O-H stretching bands are strong in IR, C-C and other symmetric vibrations are often stronger in Raman spectra. The combination of both techniques provides a more complete vibrational profile of the molecule.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | IR, Raman |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | IR |

| Primary/Secondary Amine | N-H Wag | 910 - 665 | IR |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | IR, Raman |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | IR |

Chromatographic Techniques for Purity Assessment and Isomer Separation (Method Development)

Chromatographic methods are fundamental for assessing the chemical purity of this compound and for separating its enantiomers.

Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of small organic molecules. csfarmacie.cz Method development would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. For basic compounds like amines, peak tailing can occur due to interaction with residual silanol (B1196071) groups on the silica-based stationary phase. This can be mitigated by using a mobile phase with a slightly acidic or basic pH or by adding a competing amine like triethylamine (B128534). nih.gov

Detection: Since aliphatic amines lack a strong chromophore, UV detection at low wavelengths (~200-210 nm) may be possible but lacks sensitivity and specificity. More effective detection methods include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or coupling the HPLC to a mass spectrometer (LC-MS). nih.gov Alternatively, pre-column derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride, o-phthalaldehyde (B127526) (OPA)) can greatly enhance detection sensitivity. helsinki.fiacs.org

Isomer Separation: Separating the (R)- and (S)-enantiomers is a significant challenge that requires a chiral environment.

Direct Chiral HPLC: This is the most common approach, utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose, such as Chiralcel® or Chiralpak® columns) are highly effective for separating a wide range of chiral compounds, including amines. yakhak.orgwiley.com Method development involves screening different CSPs and mobile phases (both normal-phase, like hexane/alcohol, and polar organic modes) to achieve baseline separation of the two enantiomers. yakhak.org

Indirect Chiral HPLC/GC: This method involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) achiral column (e.g., C18 for HPLC or a standard capillary column for GC). researchgate.net After separation, the relative peak areas can be used to determine the enantiomeric ratio.

Chiral Gas Chromatography (GC): Enantiomers can also be separated directly on a GC column with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. This typically requires prior derivatization of the amine (e.g., acylation) to increase its volatility.

Table 4: Summary of Chromatographic Method Development Strategies

| Analytical Goal | Technique | Key Method Development Parameters |

|---|

| Purity Assessment | RP-HPLC | Column: C18, C8 Mobile Phase: Acetonitrile/Water with buffer/modifier Detection: LC-MS, ELSD, CAD, or UV after derivatization | | Isomer Separation (Direct) | Chiral HPLC | Column: Chiral Stationary Phase (e.g., polysaccharide-based) Mobile Phase: Normal phase (Hexane/IPA) or Polar Organic (Acetonitrile/MeOH) | | Isomer Separation (Indirect) | HPLC or GC | Derivatization: Use of a chiral derivatizing agent Column: Standard achiral column (e.g., C18 for HPLC) |

Chemical Biology Applications and Molecular Probe Development Utilizing the 1 Cyclobutylpyrrolidin 3 Amine Scaffold

Development of Photoaffinity Probes for Target Identification and Validation

Photoaffinity labeling (PAL) is a powerful chemical proteomics technique used to identify the specific protein targets of a bioactive small molecule. enamine.net This method involves a probe molecule that contains a pharmacophore (for target binding), a photoreactive group (for covalent crosslinking upon UV irradiation), and an enrichment handle (like biotin (B1667282) or an alkyne for subsequent purification and identification). enamine.net

The 1-cyclobutylpyrrolidin-3-amine scaffold could serve as a core structure for novel photoaffinity probes. The primary amine at the 3-position is an ideal site for derivatization. A synthetic strategy would involve acylating this amine with a linker molecule that incorporates both a photoreactive group and a reporter tag. Commonly used photoreactive moieties include diazirines, aryl azides, and benzophenones, which upon photoactivation, form highly reactive species that covalently bind to nearby amino acid residues of the target protein. enamine.net

Hypothetical Probe Design:

A potential photoaffinity probe, PAP-CBP-1 , could be synthesized by coupling the this compound scaffold to a linker containing a diazirine moiety and a terminal alkyne. The alkyne serves as a bio-orthogonal handle for "click" chemistry, allowing for the attachment of a biotin tag for enrichment or a fluorescent dye for visualization after the crosslinking event.

Table 1: Hypothetical Photoaffinity Probes Based on the this compound Scaffold

| Probe ID | Photoreactive Group | Reporter Tag | Potential Application |

| PAP-CBP-1 | Diazirine | Alkyne | Identification of novel protein targets from complex cell lysates via mass spectrometry. |

| PAP-CBP-2 | Benzophenone | Biotin | Validation of known target engagement and mapping of the small molecule binding site. |

| PAP-CBP-3 | Aryl Azide | Fluorescent Dye | Visualization of target protein localization within cells using fluorescence microscopy. |

This table presents hypothetical probe designs for illustrative purposes.

The rigid, non-planar structure of the cyclobutylpyrrolidine core could confer conformational constraint, potentially leading to higher selectivity for the target protein compared to more flexible scaffolds. By using such probes, researchers could irradiate a biological sample (e.g., cell lysate or intact cells) incubated with the probe, leading to covalent attachment to the target protein. Subsequent enrichment of the cross-linked protein-probe complex and analysis by mass spectrometry would reveal the identity of the protein target(s).

Radiolabeling Strategies for Pre-Clinical Molecular Imaging Studies (Non-Human Systems)

Molecular imaging techniques like Positron Emission Tomography (PET) allow for the non-invasive visualization and quantification of biological processes in living subjects. moravek.com This requires the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govmdanderson.org

The this compound scaffold can be adapted for the synthesis of novel PET tracers. The development of such tracers would involve the incorporation of a radionuclide into the molecule without compromising its binding affinity and selectivity for the biological target.

Strategies for Radiolabeling:

¹⁸F-Labeling: A common strategy for introducing Fluorine-18 is through nucleophilic substitution. A precursor molecule could be designed where the this compound is derivatized with a leaving group (e.g., tosylate, mesylate) at a suitable position. Reaction with [¹⁸F]fluoride would then yield the final radiotracer. For example, a fluoroethyl or fluoropropyl group could be attached to the primary amine.

¹¹C-Labeling: Carbon-11 can be introduced via methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The primary amine of the scaffold could be acylated with a carboxylic acid precursor, and the resulting amide could be reduced to introduce a [¹¹C]methyl group.

A hypothetical PET tracer, [¹⁸F]CBP-PET-1 , could be developed to image a specific receptor in the brain. The non-planar structure of the cyclobutylpyrrolidine core might facilitate passage through the blood-brain barrier, a critical property for central nervous system imaging agents. nih.gov Pre-clinical studies in animal models would involve administering the tracer and using a PET scanner to monitor its distribution and accumulation in target tissues over time, providing valuable information on receptor density and occupancy. nih.gov

Table 2: Potential Radiolabeling Approaches for this compound Derivatives

| Radionuclide | Labeling Precursor (Example) | Radiolabeling Reaction (Example) | Hypothetical Tracer Name |

| ¹⁸F | N-(2-tosyloxyethyl) derivative of 1-cyclobutylpyrrolidin-3-carboxamide | Nucleophilic substitution with [¹⁸F]F⁻ | [¹⁸F]FECBP-1 |

| ¹¹C | Desmethyl derivative of N-methyl-1-cyclobutylpyrrolidin-3-amine | N-methylation with [¹¹C]CH₃I | [¹¹C]MCBP-1 |

This table outlines hypothetical strategies for the synthesis of PET tracers.

Conjugation Chemistry for Bioconjugates and Targeted Degradation Systems (e.g., PROTACs, LYTACs)

The field of targeted protein degradation utilizes heterobifunctional molecules to eliminate specific proteins from the cell. Proteolysis-targeting chimeras (PROTACs) are a prominent example, consisting of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The this compound scaffold could be incorporated into PROTAC design, primarily as a component of the linker. The linker is a critical element of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). nih.govresearchgate.net

Application in PROTAC Linker Design:

The pyrrolidine (B122466) ring, being a saturated heterocycle, can introduce rigidity and a defined three-dimensional vector into the linker, which can be advantageous for optimizing ternary complex formation. researchgate.net The primary amine of this compound can be used as a conjugation point to connect to either the POI ligand or the E3 ligase ligand.

For example, a PROTAC could be constructed where a known inhibitor of a target protein is attached to one side of a linker, and a ligand for an E3 ligase like VHL or Cereblon is attached to the other. The this compound derivative could be positioned within the linker to provide optimal spatial orientation between the two recruited proteins. The cyclobutyl group may also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Table 3: Illustrative PROTAC Component based on this compound

| Component | Structure | Role in PROTAC | Potential Advantage |

| Linker Moiety | [POI Ligand]-Linker₁-[N-(1-cyclobutylpyrrolidin-3-yl) ]-Linker₂-[E3 Ligase Ligand] | Provides structural rigidity and defined spatial orientation within the PROTAC linker. | May enhance ternary complex stability and improve degradation efficiency (DC₅₀) and selectivity. |

This table provides a conceptual illustration of how the scaffold could be integrated into a PROTAC linker.

Application in Chemical Proteomics and Target Deconvolution Methodologies

Chemical proteomics aims to understand how small molecules interact with proteins on a proteome-wide scale. rsc.org Target deconvolution, a key challenge in drug discovery, is the process of identifying the molecular targets responsible for a drug's observed phenotypic effects. rsc.org

Affinity-based probes derived from the this compound scaffold can be powerful tools for target deconvolution. Similar to photoaffinity probes, these probes typically consist of the core scaffold (as the pharmacophore), a linker, and an enrichment handle (usually biotin).

Affinity-Based Pulldown Strategy:

A biotinylated probe, Bio-CBP-1 , could be synthesized by attaching a biotin molecule to the this compound scaffold via a flexible linker (e.g., polyethylene (B3416737) glycol). This probe would then be incubated with a cell lysate. If the probe binds to its target protein(s) with sufficient affinity, these protein-probe complexes can be captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured target proteins can be eluted, digested, and identified by liquid chromatography-mass spectrometry (LC-MS/MS).

This approach can help to:

Identify the direct binding partners of a compound series built around the scaffold.

Reveal potential off-targets, providing insights into a compound's selectivity and potential side effects.

Validate target engagement in a competitive binding assay, where the addition of a non-biotinylated "free" drug would compete with the probe for binding to the target, leading to a reduced signal in the pulldown.

The unique 3D structure imparted by the cyclobutylpyrrolidine core could lead to the discovery of novel protein interactions that might not be identified with planar or more flexible chemical scaffolds. nih.gov

Future Directions and Emerging Research Opportunities for 1 Cyclobutylpyrrolidin 3 Amine Research

Integration of Advanced Computational Modeling for Predictive Ligand Design

Computational modeling has become an indispensable tool in modern drug discovery. For this compound, advanced computational techniques can be employed to predict its binding affinity and selectivity for various biological targets. Molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound derivatives at the atomic level, guiding the design of more potent and selective analogs. Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of these compounds with their biological activity. These computational approaches will accelerate the design-synthesis-test cycle and reduce the reliance on costly and time-consuming experimental screening.

Discovery of Unexplored Molecular Targets and Interaction Mechanisms

A key area of future research will be the identification of novel biological targets for this compound and the elucidation of its mechanism of action. Phenotypic screening, where the effect of a compound is assessed in a cellular or whole-organism context, can be a powerful approach to uncover unexpected therapeutic applications. Once a biological effect is observed, target deconvolution techniques, such as chemical proteomics and affinity chromatography, can be employed to identify the specific protein or proteins with which the compound interacts. Understanding the molecular targets and the downstream signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

Application of Artificial Intelligence and Machine Learning in Compound Optimization and SAR Analysis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery. In the context of this compound research, AI and ML algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, untested analogs. This can significantly expedite the lead optimization process by prioritizing the synthesis of compounds with the highest predicted potency and desired pharmacological properties. Generative AI models can even be used to design novel molecular structures based on the this compound scaffold with optimized properties.

| AI/ML Application | Description | Potential Impact on Research |

| Predictive SAR Modeling | Machine learning models are trained on existing data to predict the activity of new compounds. | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested. |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Exploration of a wider chemical space around the this compound scaffold. |

| Target Prediction | AI algorithms can predict potential biological targets for a given compound based on its chemical structure. | Repurposing of the scaffold for new therapeutic indications. |

Development of Novel Methodologies for High-Throughput Characterization of Molecular Interactions

To efficiently explore the therapeutic potential of this compound, high-throughput methods for characterizing its molecular interactions are essential. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) can provide quantitative data on the binding affinity and kinetics of compound-target interactions. The development and implementation of these assays in a high-throughput format will enable the rapid screening of large libraries of this compound derivatives against a panel of biological targets, thereby accelerating the discovery of promising lead compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Cyclobutylpyrrolidin-3-amine, and what are their key reaction conditions?

- Answer : The synthesis typically involves reductive amination, where a cyclobutyl ketone reacts with pyrrolidin-3-amine in the presence of a reducing agent like sodium cyanoborohydride. Chiral resolution via chromatography or crystallization may be required to isolate enantiomers. For cyclopropane analogs (structurally similar), optimized conditions include using polar aprotic solvents (e.g., methanol) at controlled pH (4–6) and temperatures (25–40°C) to maximize yield and enantiomeric excess .

Q. How can researchers confirm the purity and stereochemical integrity of this compound?

- Answer : Analytical methods include:

- Chiral HPLC : To resolve enantiomers using columns like Chiralpak AD-H and mobile phases containing hexane/isopropanol.

- NMR Spectroscopy : H and C NMR to verify structural integrity, with emphasis on cyclobutyl ring protons (δ 1.5–2.5 ppm) and pyrrolidine NH signals (δ 1.8–2.2 ppm).